3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde
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Overview
Description
3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde is a halogenated benzaldehyde derivative This compound is characterized by the presence of chloro and fluoro substituents on the benzene ring, which can significantly influence its chemical reactivity and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde involves its interaction with specific molecular targets. The presence of chloro and fluoro groups can enhance its binding affinity to certain enzymes or receptors, influencing biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorobenzaldehyde: Shares similar structural features but lacks the methoxy group.
3-Chloro-4-(trifluoromethoxy)phenylamine: Contains a trifluoromethoxy group instead of a methoxy group.
N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-6-quinazolinyl]-2-propenamide: A more complex compound with additional functional groups.
Uniqueness
3-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde is unique due to its specific combination of chloro, fluoro, and methoxy substituents, which can significantly influence its reactivity and potential applications. This combination of functional groups can enhance its utility in various chemical syntheses and research applications.
Properties
CAS No. |
819076-60-3 |
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Molecular Formula |
C14H9Cl2FO2 |
Molecular Weight |
299.1 g/mol |
IUPAC Name |
3-chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H9Cl2FO2/c15-11-2-1-3-13(17)10(11)8-19-14-5-4-9(7-18)6-12(14)16/h1-7H,8H2 |
InChI Key |
HYJDZWCQSSHDCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=C(C=C(C=C2)C=O)Cl)F |
Origin of Product |
United States |
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